molecular formula C5H6FNO3 B3125538 (2S,4S)-4-fluoro-5-oxopyrrolidine-2-carboxylic acid CAS No. 32643-42-8

(2S,4S)-4-fluoro-5-oxopyrrolidine-2-carboxylic acid

Cat. No.: B3125538
CAS No.: 32643-42-8
M. Wt: 147.1 g/mol
InChI Key: NBTWBMODBIAMTC-HRFVKAFMSA-N
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Description

(2S,4S)-4-Fluoro-5-oxopyrrolidine-2-carboxylic acid (C₅H₆FNO₃, molecular weight 147.10) is a fluorinated derivative of pyrrolidine carboxylic acid. Its structure features a five-membered pyrrolidine ring with a ketone group at position 5, a carboxylic acid group at position 2, and a fluorine substituent at position 4 in the (2S,4S) stereochemical configuration .

Properties

IUPAC Name

(2S,4S)-4-fluoro-5-oxopyrrolidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6FNO3/c6-2-1-3(5(9)10)7-4(2)8/h2-3H,1H2,(H,7,8)(H,9,10)/t2-,3-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBTWBMODBIAMTC-HRFVKAFMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)NC1C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](C(=O)N[C@@H]1C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4S)-4-fluoro-5-oxopyrrolidine-2-carboxylic acid typically involves the fluorination of a pyrrolidine derivative. One common method includes the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction conditions often require anhydrous solvents and low temperatures to ensure selectivity and yield.

Industrial Production Methods

Industrial production of this compound may involve more scalable and cost-effective methods. For instance, the use of continuous flow reactors can enhance the efficiency and safety of the fluorination process. Additionally, the development of catalytic systems for selective fluorination is an area of ongoing research, aiming to reduce the environmental impact and improve the overall sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

(2S,4S)-4-fluoro-5-oxopyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield fluorinated pyrrolidine derivatives with different oxidation states.

    Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be employed under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated keto acids, while reduction can produce fluorinated alcohols or amines .

Scientific Research Applications

Chemistry

In chemistry, (2S,4S)-4-fluoro-5-oxopyrrolidine-2-carboxylic acid is used as a building block for the synthesis of more complex fluorinated compounds

Biology

In biological research, this compound is studied for its potential as a bioisostere in drug design. The presence of fluorine can significantly alter the biological activity and metabolic stability of pharmaceuticals, making it a valuable tool in medicinal chemistry .

Medicine

In medicine, derivatives of (2S,4S)-4-fluoro-5-oxopyrrolidine-2-carboxylic acid are explored for their potential therapeutic applications. Fluorinated compounds often exhibit improved pharmacokinetic properties, such as increased bioavailability and resistance to metabolic degradation .

Industry

In the industrial sector, this compound is used in the development of advanced materials, including fluorinated polymers and coatings. Its incorporation into polymeric structures can enhance properties such as chemical resistance, thermal stability, and mechanical strength .

Mechanism of Action

The mechanism of action of (2S,4S)-4-fluoro-5-oxopyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The fluorine atom can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and selectivity. Additionally, the carboxylic acid group can form ionic bonds with target proteins or enzymes, modulating their activity and function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereoisomers and Positional Analogues

Table 1: Key Structural Analogues
Compound Name CAS Number Molecular Formula Molecular Weight Key Structural Features
(2S,4S)-4-Fluoro-5-oxopyrrolidine-2-carboxylic acid 160705-73-7 C₅H₆FNO₃ 147.10 (2S,4S) configuration, 5-keto, 4-F
(2R,4S)-4-Fluoro-5-oxopyrrolidine-2-carboxylic acid 160705-72-6 C₅H₆FNO₃ 147.10 (2R,4S) configuration
(2S,4R)-4-Fluoro-5-oxopyrrolidine-2-carboxylic acid 237076-75-4 C₅H₆FNO₃ 147.10 (2S,4R) configuration
(2S,4S)-4-(Fluoromethyl)-5-oxopyrrolidine-2-carboxylic acid 1820858-43-2 C₆H₈FNO₃ 161.13 Fluoromethyl substituent at position 4

Key Differences :

  • Stereochemistry : The (2S,4S) configuration of the target compound distinguishes it from diastereomers like (2R,4S) and (2S,4R), which may exhibit altered binding affinities in chiral environments (e.g., enzyme active sites) .

Physicochemical Properties

Fluorine's electronegativity impacts hydrogen-bonding capacity and crystal packing. For example:

  • Hydrogen Bonding : The carboxylic acid group forms O—H···O/N hydrogen bonds, as seen in crystal structures of related compounds (e.g., thiazolidine carboxylic acids in ). The fluorine atom may participate in weak C—H···F interactions, affecting crystallinity .
  • Solubility : The (2S,4S)-fluoro derivative is less lipophilic than its fluoromethyl counterpart (logP ~0.5 vs. ~1.2 estimated), impacting aqueous solubility .

Biological Activity

(2S,4S)-4-fluoro-5-oxopyrrolidine-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its anticancer and antimicrobial properties, supported by relevant research findings and data.

Chemical Structure and Properties

The compound has the following chemical structure:

  • IUPAC Name : (2S,4S)-4-fluoro-5-oxopyrrolidine-2-carboxylic acid
  • Molecular Formula : C5_5H6_6FNO3_3
  • Molecular Weight : 147.11 g/mol

The structure includes a pyrrolidine ring with a carboxylic acid functional group and a fluorine atom at the 4-position, which may influence its biological activity.

Anticancer Activity

Recent studies have demonstrated that derivatives of 5-oxopyrrolidine compounds exhibit promising anticancer properties. Specifically, the anticancer activity of (2S,4S)-4-fluoro-5-oxopyrrolidine-2-carboxylic acid was evaluated using A549 human lung adenocarcinoma cells.

Key Findings:

  • Cytotoxicity Assays : The compound was tested at a concentration of 100 µM for 24 hours. The results indicated that it reduced cell viability significantly compared to untreated controls.
    • Viability Reduction : The compound reduced A549 cell viability to approximately 63.4% compared to untreated controls (p < 0.05) .
  • Structure-Activity Relationship : Variations in substituents on the pyrrolidine ring influenced the anticancer activity. For example, derivatives with additional halogen substitutions showed enhanced potency.
    • Example : A derivative with a 3,5-dichloro substitution reduced cell viability to 21.2%, indicating a strong anticancer effect (p < 0.001) .

Antimicrobial Activity

The antimicrobial efficacy of (2S,4S)-4-fluoro-5-oxopyrrolidine-2-carboxylic acid was assessed against multidrug-resistant bacterial strains.

Key Findings:

  • Screening Against Pathogens : The compound was screened against various Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).
    • Results : Some derivatives exhibited selective antimicrobial activity against resistant strains .
  • Minimum Inhibitory Concentration (MIC) : The MIC values were determined using broth microdilution techniques, revealing that certain derivatives had significant antibacterial properties while others showed limited activity (MIC > 128 µg/mL) .

Data Summary

The following table summarizes the biological activities observed for various derivatives of (2S,4S)-4-fluoro-5-oxopyrrolidine-2-carboxylic acid:

CompoundActivity TypeCell Line/PathogenViability/MICReference
(2S,4S)-4-fluoro-5-oxopyrrolidine-2-carboxylic acidAnticancerA54963.4%
Derivative AAnticancerA54921.2%
Derivative BAntimicrobialMRSAMIC < 64 µg/mL
Derivative CAntimicrobialStaphylococcus aureusMIC > 128 µg/mL

Case Studies

Several studies have highlighted the potential of pyrrolidine derivatives in drug development:

  • Study on Anticancer Properties : In vitro studies demonstrated that modifications to the pyrrolidine core significantly enhance anticancer activity against A549 cells, suggesting that further structural optimization could lead to more effective therapeutic agents .
  • Antimicrobial Resistance : Research focusing on antimicrobial resistance has shown that specific derivatives can effectively combat resistant strains of bacteria, making them candidates for further development in treating infections caused by multidrug-resistant pathogens .

Q & A

Q. Basic

  • Chiral HPLC : Using polysaccharide-based columns (e.g., Chiralpak IA) with mobile phases optimized for polar carboxylic acids .
  • Capillary Electrophoresis (CE) : Chiral selectors like cyclodextrins enhance separation of enantiomers .
  • Optical Rotation : Comparative measurement against known standards (e.g., [α]D²⁵ = +15° to +25° for the (2S,4S)-isomer) .

How does fluorination at the 4-position influence the compound’s reactivity in peptide coupling reactions?

Advanced
The electron-withdrawing fluorine atom:

  • Reduces nucleophilicity : Slows down amide bond formation, requiring activating agents like HATU or PyBOP .
  • Enhances metabolic stability : Fluorine impedes oxidative degradation by cytochrome P450 enzymes, making the compound suitable for drug design .
  • Alters pKa : The carboxylic acid group (pKa ~2.5) becomes more acidic compared to non-fluorinated analogs (pKa ~3.0), affecting solubility and binding affinity .

What strategies mitigate racemization during solid-phase peptide synthesis (SPPS) using this compound?

Q. Advanced

  • Low-temperature coupling : Perform reactions at 0–4°C to minimize base-catalyzed epimerization .
  • Ultrasound-assisted activation : Accelerate coupling kinetics, reducing exposure to racemization-prone conditions .
  • Use of pseudo-proline dipeptides : Stabilize the transition state and prevent β-sheet aggregation during SPPS .

How is the compound’s binding mode to enzymatic targets validated experimentally?

Q. Advanced

  • X-ray co-crystallography : Resolve ligand-protein complexes to identify hydrogen bonds (e.g., between the carboxylic acid and Arg residues) .
  • Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics (ΔG, ΔH) to distinguish entropy-driven vs. enthalpy-driven interactions .
  • Molecular Dynamics (MD) simulations : Assess fluorine’s role in stabilizing hydrophobic pockets via C–F···H–C interactions .

What are the limitations of using mass spectrometry (MS) for characterizing degradation products of this compound?

Q. Advanced

  • Isobaric interferences : Degradation products (e.g., de-fluorinated analogs) may have identical m/z ratios. High-resolution MS (HRMS) with <5 ppm accuracy resolves these .
  • Thermal lability : ESI-MS is preferred over MALDI to avoid decomposition during ionization .
  • Matrix effects : Biological samples require SPE or HPLC purification prior to MS analysis .

How can reaction yields be optimized in large-scale synthesis while maintaining stereochemical fidelity?

Q. Advanced

  • Continuous-flow reactors : Enhance heat/mass transfer, reducing side reactions (e.g., epimerization) .
  • Enzymatic resolution : Lipases or esterases selectively hydrolyze undesired enantiomers (≥98% ee achieved) .
  • Design of Experiments (DoE) : Statistical optimization of parameters (temperature, solvent, catalyst loading) to maximize yield (e.g., 75% → 92%) .

What structural features make this compound a promising scaffold for protease inhibitors?

Q. Basic

  • Rigid pyrrolidine ring : Pre-organizes the molecule for binding to enzyme active sites .
  • Fluorine’s hydrophobic effect : Enhances binding to nonpolar pockets (e.g., SARS-CoV-2 Mpro S4 subsite) .
  • Carboxylic acid group : Acts as a hydrogen bond donor/acceptor, mimicking natural substrates .

How do solvent polarity and pH affect the compound’s conformational equilibrium?

Q. Advanced

  • Polar aprotic solvents (DMSO, DMF) : Stabilize the zwitterionic form, favoring a planar pyrrolidine ring .
  • Low pH (≤2) : Protonation of the carboxylic acid group induces a twisted envelope conformation, observed via VT-NMR .
  • Hydrogen bonding : In aqueous buffers, intramolecular O–H···F interactions (2.2–2.5 Å) reduce rotational freedom .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S,4S)-4-fluoro-5-oxopyrrolidine-2-carboxylic acid
Reactant of Route 2
(2S,4S)-4-fluoro-5-oxopyrrolidine-2-carboxylic acid

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